(2R,3S)-2-(trifluoromethyl)azetidin-3-ol is a chiral azetidine derivative characterized by the presence of a trifluoromethyl group at the second carbon and a hydroxyl group at the third carbon. This compound belongs to a class of heterocyclic compounds, specifically azetidines, which are four-membered nitrogen-containing rings. Azetidines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
(2R,3S)-2-(trifluoromethyl)azetidin-3-ol is classified under azetidines and is recognized for its stereochemical configuration, which is critical for its biological activity. The presence of the trifluoromethyl group also influences its chemical properties and reactivity.
The synthesis of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired stereoisomer. Advanced techniques like high-performance liquid chromatography may be employed to purify the final product and confirm its stereochemistry.
The molecular formula of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol is with a molecular weight of approximately 145.09 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
(2R,3S)-2-(trifluoromethyl)azetidin-3-ol can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as pH control or the presence of catalysts to enhance reactivity and selectivity.
The mechanism of action for (2R,3S)-2-(trifluoromethyl)azetidin-3-ol largely depends on its interactions with biological targets. It may act through:
Research into its mechanism may involve kinetic studies and binding affinity assessments to elucidate how this compound affects biological pathways.
Characterization techniques such as infrared spectroscopy can provide insights into functional groups present in the molecule, while thermal analysis can reveal stability characteristics.
(2R,3S)-2-(trifluoromethyl)azetidin-3-ol has potential applications in various scientific fields:
This compound exemplifies the importance of azetidine derivatives in drug discovery and development due to their unique structural features and biological activities.
Azetidines, four-membered nitrogen-containing heterocycles, represent a structurally significant class of saturated scaffolds in medicinal chemistry. Compared to their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines exhibit enhanced ring strain (approximately 25-27 kcal/mol) that profoundly influences their chemical reactivity and conformational behavior [3] [5]. This ring strain contributes to their distinctive puckered conformation and altered electronic properties compared to larger N-heterocycles. The nitrogen atom in azetidines displays reduced p-character in its lone pair, resulting in lower basicity (pKa ~11 for unsubstituted azetidine versus pKa ~11.3 for pyrrolidine and pKa ~11.1 for piperidine) – a crucial factor for modulating drug-receptor interactions [3]. Despite the inherent challenges in their synthesis due to ring strain penalties, azetidines offer improved metabolic stability and enhanced target engagement kinetics compared to larger heterocycles, making them valuable scaffolds in drug design [2] [5].
The stereochemical integrity of substituted azetidines is particularly important, as the inversion barrier (ΔG≠) for the pyramidal nitrogen atom is approximately 10 kcal/mol, allowing for conformational flexibility while maintaining stereochemical identity at ring carbon atoms [3]. This property enables precise spatial positioning of pharmacophoric elements when azetidines serve as central scaffolds in bioactive molecules. Pharmaceuticals such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib exemplify the therapeutic relevance of azetidine scaffolds in clinical agents [2].
The trifluoromethyl (CF₃) group serves as a strategic bioisostere in contemporary medicinal chemistry due to its profound influence on molecular properties. When incorporated adjacent to nitrogen atoms in heterocycles, the CF₃ group exerts substantial electronic effects, reducing the basicity of proximal nitrogen centers by approximately 3-4 pKa units through its powerful electron-withdrawing inductive effect (-Iσ) [2] [5]. This modulation of basicity can significantly diminish off-target receptor interactions associated with strongly basic amines while maintaining desirable membrane permeability [5] [8].
Beyond electronic effects, the CF₃ group enhances metabolic stability by resisting oxidative metabolism, extends plasma half-life through reduced clearance, and improves lipophilic ligand efficiency (LLE) by increasing lipophilicity without proportional molecular weight gain [5] [7]. These combined properties make CF₃-substituted azetidines particularly valuable for optimizing pharmacokinetic profiles. In the specific case of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol, the stereospecific positioning of the CF₃ group at the C2 position adjacent to both the nitrogen and the C3-hydroxy group creates a unique three-dimensional pharmacophore with defined spatial orientation of hydrogen-bond donor (OH), hydrogen-bond acceptor (N), and lipophilic (CF₃) elements [6] [9].
The synthesis of chiral azetidin-3-ols has evolved significantly since the first reported preparation of the parent azetidin-3-ol scaffold in 1968 [4]. Early approaches relied primarily on multistep linear syntheses or cyclization strategies featuring low stereocontrol, limiting access to enantiomerically pure materials. Traditional methods included intramolecular nucleophilic substitutions of γ-chloroamines, ring-expansion reactions of aziridines, and reduction of azetidinones, which often suffered from moderate yields and inadequate diastereoselectivity [2].
The development of strain-release methodologies using 1-azabicyclo[1.1.0]butanes (ABBs) marked a transformative advancement in azetidine synthesis [2]. These highly strained systems, accessible through diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, undergo regioselective ring-opening with diverse electrophiles. This approach enabled the synthesis of complex azetidines with defined stereochemistry, including those bearing trifluoromethyl groups at C2. Modern catalytic methods have further refined the synthesis of chiral azetidinols, employing asymmetric hydrogenation, enantioselective ketene-imine cycloadditions (Staudinger synthesis), and copper-promoted Kinugasa reactions to achieve high enantiomeric excess [2] [5]. The emergence of these methodologies has positioned chiral azetidinols like (2R,3S)-2-(trifluoromethyl)azetidin-3-ol as accessible building blocks for drug discovery programs.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1